molecular formula C14H19NO7S B2603191 methyl 3-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034304-34-0

methyl 3-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2603191
CAS RN: 2034304-34-0
M. Wt: 345.37
InChI Key: OJBAWMNMRGAECL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of the tetrahydrofuran group could potentially impart interesting reactivity or biological activity to the molecule .


Molecular Structure Analysis

The molecule contains a tetrahydrofuran ring, a sulfonamide group, and a methoxybenzoate group . These groups could potentially engage in a variety of interactions in a biological context.


Chemical Reactions Analysis

Tetrahydrofurans can participate in a variety of reactions, including oxidations and ring-opening reactions . Sulfonamides are generally stable but can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any chiral centers .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including compounds with methoxybenzoate moieties, has shown promising applications in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy. These features indicate the potential of such compounds as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzymatic Substrate Interactions

Studies on 4-methoxybenzoate monooxygenase systems from Pseudomonas putida have explored the interactions of substrates with enzyme systems, focusing on demethylation and hydroxylation reactions. These enzyme systems, which involve an iron-containing flavoprotein and an iron-sulphur protein, show specificity for para-substituted benzoic acid derivatives, indicating the importance of methoxybenzoate compounds in microbial metabolic processes (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Chemical Synthesis and Reactivity

In the field of organic chemistry, compounds with methoxybenzoate groups have been used as key intermediates in synthesizing complex molecules. For example, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from methyl 2-azido-5-bromobenzoate and its subsequent reactions highlight the role of methoxybenzoate derivatives in facilitating novel organic transformations. Such research underscores the versatility and reactivity of methoxybenzoate compounds in synthetic organic chemistry (Pokhodylo & Obushak, 2019).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its properties for potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 3-[(3-hydroxyoxolan-3-yl)methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7S/c1-20-11-4-3-10(13(16)21-2)7-12(11)23(18,19)15-8-14(17)5-6-22-9-14/h3-4,7,15,17H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAWMNMRGAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)-4-methoxybenzoate

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